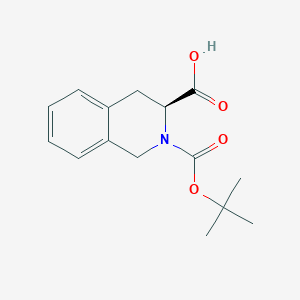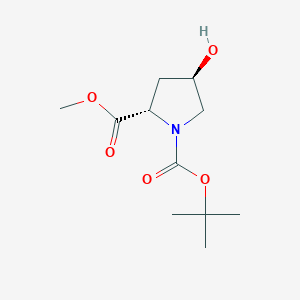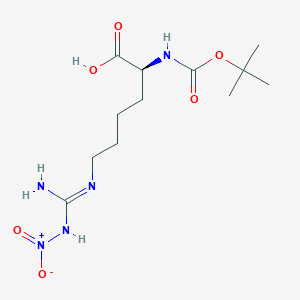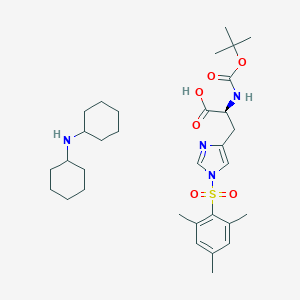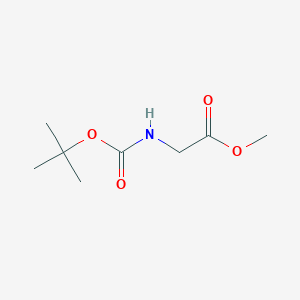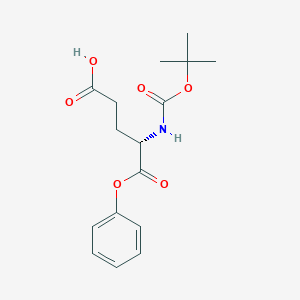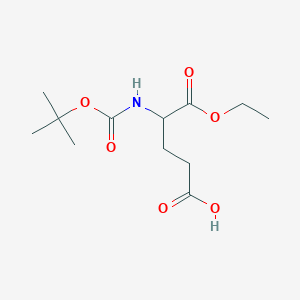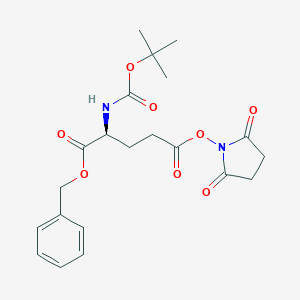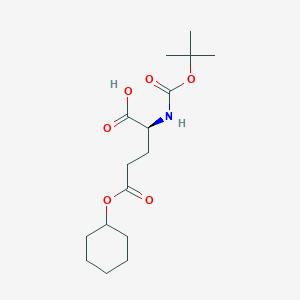
Boc-N-Me-D-Phe-OH
Overview
Description
Boc-N-Me-D-Phe-OH, also known as N-Boc-N-methyl-D-phenylalanine, is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . It is a white crystalline powder .
Synthesis Analysis
This compound is produced by a multistep synthesis process, which involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . It has been used in the synthesis of teixobactin analogues .Molecular Structure Analysis
The molecular formula of this compound is C15H21NO4 . It has a molecular weight of 279.332 Da . The structure contains a total of 41 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 303.36 g/mol and a melting point of 95-99℃ . The density is 1.1±0.1 g/cm3 .Scientific Research Applications
Nanostructure Development : Boc-Phe-Phe-OH and related compounds are used in molecular self-assembly to create unique nanostructures. These nanostructures have potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).
Molecular Recognition and Sorption : Molecularly imprinted polymers using Boc-L-Phe-OH have been studied for their ability to specifically sorb and recognize molecules. This has implications in the development of sensors and selective adsorption materials (Li et al., 2008).
Chromatographic Separation : The compound's derivatives have been used in high-performance liquid chromatography (HPLC) for enantiomer resolution, which is crucial in pharmaceutical research (Allender, Heard, & Brain, 1997).
Drug Design and Binding Studies : Boc-D-Phe-Pro-Arg-OH and similar compounds have been utilized in the study of human thrombin to understand ligand affinity and inhibitor binding, which is significant in drug design (Nienaber, Mersinger, & Kettner, 1996).
Peptide Synthesis : Boc-Trp-Phe-NH2 and related peptides have been synthesized for various applications, including the development of effective analgesics (Sun et al., 2011).
Conformational Studies : The compound and its analogs have been used in conformational studies of peptides, which is vital for understanding protein structure and function (Bardi et al., 1986).
Synthesis of Chemotactic Peptides : It has been utilized in the synthesis of chemotactic peptides, which are important in immunological research (Muthukumaraswamy & Freer, 1988).
Peptide Hydrogels : Boc-Phe-Trp-OH and related compounds have been used to create peptide hydrogels responsive to stimuli like pH and temperature, which have potential applications in biomaterials (Falcone et al., 2019).
Safety and Hazards
Future Directions
The feasibility analysis of Boc-N-Me-D-Phe-OH has shown promising results in terms of its potential applications in the pharmaceutical industry. It has been found to be an effective precursor for the synthesis of various biologically active compounds, including protease inhibitors, antitumor agents, and antiviral agents .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



